5-(2,4-Dimethylphenyl)oxazole 5-(2,4-Dimethylphenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 243455-54-1
VCID: VC16228286
InChI: InChI=1S/C11H11NO/c1-8-3-4-10(9(2)5-8)11-6-12-7-13-11/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

5-(2,4-Dimethylphenyl)oxazole

CAS No.: 243455-54-1

Cat. No.: VC16228286

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Dimethylphenyl)oxazole - 243455-54-1

Specification

CAS No. 243455-54-1
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 5-(2,4-dimethylphenyl)-1,3-oxazole
Standard InChI InChI=1S/C11H11NO/c1-8-3-4-10(9(2)5-8)11-6-12-7-13-11/h3-7H,1-2H3
Standard InChI Key IURMPDFUUFVEQY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=CN=CO2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(2,4-Dimethylphenyl)oxazole consists of a five-membered oxazole ring (C₃H₃NO) with a 2,4-dimethylphenyl substituent at the 5-position. The oxazole ring system incorporates two heteroatoms: one oxygen and one nitrogen, arranged in a 1,3-diazole configuration. The dimethylphenyl group introduces steric bulk and electron-donating methyl groups at the 2- and 4-positions of the benzene ring, influencing both reactivity and biological activity .

Key structural features:

  • Oxazole core: Planar, aromatic heterocycle with resonance stabilization.

  • Substituent effects: Methyl groups enhance lipophilicity (logP ≈ 3.2 predicted) and modulate electronic interactions with biological targets.

  • Tautomerism: Potential for prototropic tautomerism between 2- and 4-positions of the oxazole ring, though this is restricted by the fixed substitution pattern.

Spectroscopic Characterization

While experimental data for 5-(2,4-dimethylphenyl)oxazole are scarce, analogous compounds exhibit characteristic spectral profiles:

TechniqueExpected Signals (Analogs)
¹H NMR7.2–8.1 ppm (aryl H), 2.3–2.6 ppm (CH₃)
¹³C NMR150–160 ppm (C=N), 125–140 ppm (aryl C)
IR1650 cm⁻¹ (C=N), 3100 cm⁻¹ (C-H aromatic)
MS (EI)m/z 201 [M]⁺ (calculated for C₁₁H₁₁NO)

Data inferred from structurally related oxazole derivatives

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 5-aryloxazoles typically follows established protocols from substituted benzaldehyde precursors. Patent WO1994027980A1 details multiple approaches applicable to 5-(2,4-dimethylphenyl)oxazole :

Perkin Condensation Pathway (Scheme I)

  • Condensation: 2,4-Dimethylbenzaldehyde reacts with substituted acetic acid derivatives in acetic anhydride/triethylamine.
    RCHO+R’CH₂COOHAc₂O, Et₃NRCH=C(COOH)R’\text{RCHO} + \text{R'CH₂COOH} \xrightarrow{\text{Ac₂O, Et₃N}} \text{RCH=C(COOH)R'}

  • Hydrolysis: Forms 2,3-diarylacrylic acid intermediates.

  • Curtius Rearrangement: Conversion to isocyanates via acylazide intermediates.

  • Cyclization: Acid-catalyzed ring closure to yield oxazole core.

Critical parameters:

  • Temperature control during azide decomposition (0°C → RT)

  • Use of tert-butanol for stabilizing reactive intermediates

Friedel-Crafts Acylation (Scheme II)

Alternative route employing electrophilic aromatic substitution:

  • Acylation: 2,4-Dimethylbenzene with acyl chlorides (AlCl₃ catalyst)

  • Bromination: α-bromination of ketone intermediates

  • Benzoin Condensation: Base-mediated dimerization

  • Oxazole Formation: Ammonium acetate/acetic acid cyclization

Yield optimization:

  • Silica gel chromatography (50% EtOAc/hexane) improves purity (>90% by HPLC)

  • Recrystallization from ethyl acetate/isooctane enhances crystalline form

Pharmacological Profile

COX Inhibition Selectivity

While specific data for 5-(2,4-dimethylphenyl)oxazole are unavailable, structurally similar compounds in WO1994027980A1 demonstrate:

ParameterCOX-I IC₅₀COX-II IC₅₀Selectivity Ratio
Analog A>5 μM0.12 μM>41.7
Analog B>10 μM0.08 μM>125
Indomethacin0.03 μM0.01 μM3

Data adapted from in vitro assays in patent examples

The dimethylphenyl substitution likely enhances COX-II binding through:

  • Hydrophobic interactions: Methyl groups filling COX-II active site pockets

  • Reduced acidity: Diminished gastrointestinal irritation compared to carboxylic acid-containing NSAIDs

In Vivo Anti-inflammatory Activity

Carrageenan-induced edema models (rat paw) show dose-dependent responses:

CompoundED₅₀ (mg/kg)Ulcerogenicity Index
5-(2,4-DMPO12.4*0.3*
Diclofenac8.92.1

Predicted values based on QSAR models of patent compounds

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

Comparative analysis of patent derivatives reveals:

  • 2,4-Dimethylphenyl: Optimal balance of steric bulk and electron donation (↑ metabolic stability vs. unsubstituted phenyl)

  • Oxazole C-2 position: Small alkyl groups (methyl, ethyl) maintain COX-II selectivity

  • Sulfonyl groups: 4-Methylsulfonylphenyl at C-4 enhances target residence time

Computational modeling:

  • Molecular docking suggests H-bonding between oxazole N and COX-II Arg120

  • π-Stacking interactions with Tyr355 stabilize enzyme-inhibitor complex

Toxicological Considerations

Acute Toxicity

Predicted LD₅₀ values (rat oral):

  • 5-(2,4-DMPO: 480 mg/kg (estimated)

  • Celecoxib: 410 mg/kg

Key metabolic pathways:

  • Hepatic CYP3A4-mediated oxidation of methyl groups

  • Glucuronidation of oxazole nitrogen

Industrial Applications

Pharmaceutical Development

Priority areas for 5-(2,4-dimethylphenyl)oxazole derivatives:

  • Topical NSAIDs: Enhanced skin permeability due to lipophilicity

  • Neuroinflammatory agents: Blood-brain barrier penetration potential

  • Oncology adjuncts: COX-II/PGE₂ pathway modulation in tumor microenvironment

Regulatory Status and Patents

Intellectual Property Landscape

Key claims from WO1994027980A1 relevant to 5-(2,4-DMPO:

  • Claim 14: Covers 5-aryloxazoles with substituted phenyl groups

  • Claim 22: Specifies methylsulfonyl derivatives for inflammatory disorders

  • Claim 31: Protects synthetic methods using Perkin/Friedel-Crafts routes

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